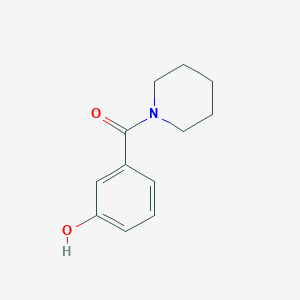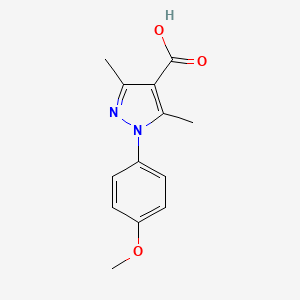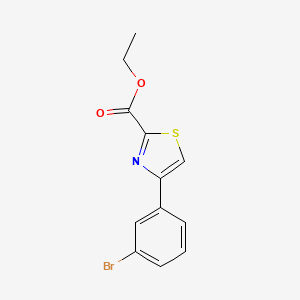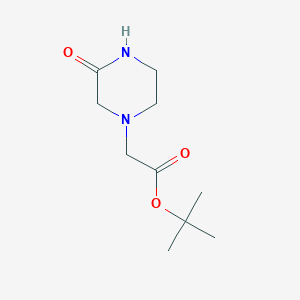
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . It is also the intermediate of Voglibose/Dapagliflozin .
Synthesis Analysis
This compound is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It enables the preparation of α-glucopyranosyl chloride .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is C34H35FO5 .Chemical Reactions Analysis
This compound is useful in organic synthesis. It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in CHCl3 and insoluble in water . The optical rotation is 49.8 ± 0.1? (C=2 in dioxane) and the melting point is between 149.0-156.0?C .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride”:
Synthesis of α-Glucopyranosyl Chloride
This compound is used in the preparation of α-glucopyranosyl chloride, which is a key intermediate for further chemical reactions in organic synthesis .
Preparation of 1-C-α-D-Glucopyranosyl Derivatives
It serves as a precursor for synthesizing 1-C-α-D-glucopyranosyl derivatives, which are important for various glucosylation processes .
Intermediate for Glucosylation Couplings
The hemiacetal form of this compound has been utilized successfully as an intermediate for glucosylation couplings .
Pharmaceutical Intermediate
It acts as an intermediate in the production of antidiabetic drugs such as Voglibose and Dapagliflozin .
Direct Glucosidation
The compound has been used to condense with alcohols like methanol and cyclohexanol to produce corresponding β-glucosides through activation by specific chemical systems .
Organic Synthesis Utility
It enables the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions, showcasing its versatility in organic synthesis .
Mécanisme D'action
Target of Action
It is known to be an important d-glucopyranose derivative used in the synthesis of derivatives for the treatment of various diseases .
Mode of Action
The compound is used as an intermediate for glucosylation couplings . It is converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .
Biochemical Pathways
The compound plays a crucial role in glucosylation reactions, which are vital biochemical pathways involved in the synthesis of many bioactive compounds . The downstream effects of these pathways can vary widely depending on the specific reactions and the compounds involved.
Pharmacokinetics
It is soluble in chcl3 and insoluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific glucosylation reactions it is involved in. As an intermediate in the synthesis of various bioactive compounds, its effects can be diverse and far-reaching .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, it is stored in a cool, dry place in a well-sealed container, away from oxidizing agents , indicating that it may be sensitive to heat, moisture, and oxidation.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIKNZDQVSBCO-RUOAZZEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454866 |
Source


|
| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |
CAS RN |
89025-46-7 |
Source


|
| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)




